molecular formula C23H27N5O2S B2393769 (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 443117-15-5

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2393769
CAS RN: 443117-15-5
M. Wt: 437.56
InChI Key: CKPBZVKLBNABPL-UHFFFAOYSA-N
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Description

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives, including compounds related to the chemical structure of interest, have demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests the potential use of such compounds in the development of new antimicrobial agents. The structural modifications and the specific antimicrobial activities highlight the importance of these compounds in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, which share a common structural motif with the chemical of interest, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown significant activity as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, suggesting their potential as anti-inflammatory and analgesic agents. This research underscores the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Agents

Research into novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives has explored their potential as sodium channel blockers and anticonvulsant agents. One compound, in particular, demonstrated potent anticonvulsant activity with a significantly higher protective index compared to phenytoin, a well-known anticonvulsant drug. This indicates the potential of these compounds in the treatment of epilepsy and related disorders (Malik & Khan, 2014).

Anti-Tuberculosis Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a novel anti-mycobacterial chemotype. Several derivatives exhibited potent anti-mycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity. This research highlights the potential of these compounds in the development of new anti-tuberculosis therapies (Pancholia et al., 2016).

Mechanism of Action

properties

IUPAC Name

[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-30-18-5-6-19-20(16-18)31-23(25-19)28-10-7-17(8-11-28)22(29)27-14-12-26(13-15-27)21-4-2-3-9-24-21/h2-6,9,16-17H,7-8,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPBZVKLBNABPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

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